molecular formula C16H14FN3O B3013847 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile CAS No. 478245-84-0

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile

Cat. No. B3013847
M. Wt: 283.306
InChI Key: UPSAFUFPYLXOKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorophenyl-morpholine derivatives has been explored in several studies. For instance, a method for synthesizing methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which showed potential as a hepatitis B inhibitor . Another study reported the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile using a 'green protocol' . Additionally, an efficient synthesis route for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was established . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol was also described, with an overall yield of 35.8% . Furthermore, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized with a high yield of 82.7% . The continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for Linezolid, was optimized in microreactors . Lastly, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, another Linezolid intermediate, was reported, with good yields and promising antimicrobial activity .

Molecular Structure Analysis

X-ray crystallography has been a common technique for determining the molecular structure of these compounds. The crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was solved, revealing its existence in a monoclinic P21/c space group . Similarly, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in an orthorhombic space group Pbca . Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, were used to obtain the equilibrium geometry of these molecules . Hirshfeld surface analysis was employed to study intermolecular interactions in the crystal of the novel bioactive heterocycle (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various analyses. The study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile included vibrational and NMR analyses, comparing calculated spectra with experimental observations, and reactivity surfaces were analyzed using molecular descriptors . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol involved reactions with phosgene and (R)-glycidyl butyrate . The sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline were synthesized by reacting with substituted aryl sulfonyl chlorides and chloroformates, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various spectroscopic techniques. IR, NMR (1H and 13C), and mass spectrometry were used to elucidate the structures of the synthesized compounds . The antimicrobial potency of the sulfonamides and carbamates was examined, with some compounds showing potent activity against bacteria and fungi . Molecular docking studies were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site, correlating with the observed antimicrobial activity .

Safety And Hazards

Safety data sheets provide information on the hazards of a compound. For example, 4-Fluorophenol is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on fluorinated compounds are vast and varied. For instance, new derivatives of 2-(4-fluorophenyl)imidazol-5-ones have been designed with higher effectiveness against estrogen-positive breast cancer (MCF-7 cell line) .

properties

IUPAC Name

4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSAFUFPYLXOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile

Citations

For This Compound
1
Citations
E M. Flefel, HA S. Abbas, R E. Abdel Mageid… - Molecules, 2015 - mdpi.com
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one (1) was prepared and reacted with an active methylene compound (ethyl cyanoacetate) in the presence of ammonium acetate to …
Number of citations: 18 www.mdpi.com

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